molecular formula C7H5Cl2NO2 B3040323 2,3-Dichloro-6-nitrotoluene CAS No. 186393-28-2

2,3-Dichloro-6-nitrotoluene

Cat. No.: B3040323
CAS No.: 186393-28-2
M. Wt: 206.02 g/mol
InChI Key: ZIZYIDMRRKTXEE-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-nitrotoluene is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of toluene, where two chlorine atoms and one nitro group are substituted at the 2, 3, and 6 positions, respectively. This compound is of interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-nitrotoluene typically involves the nitration of 2,3-dichlorotoluene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration reaction and to prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-nitrotoluene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), and solvents like dimethylformamide.

Major Products:

    Reduction: 2,3-Dichloro-6-aminotoluene.

    Substitution: Products depend on the nucleophile used, such as 2,3-diamino-6-nitrotoluene when using an amine.

Scientific Research Applications

2,3-Dichloro-6-nitrotoluene is used in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical compounds, particularly those with antimicrobial properties.

    Agrochemicals: It is a precursor in the synthesis of herbicides and pesticides.

    Dyestuff: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-nitrotoluene depends on its application. For instance, in pharmaceuticals, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial effects. The nitro group can undergo bioreduction in biological systems, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

  • 2,6-Dichloro-3-nitrotoluene
  • 4-Chloro-3-nitrotoluene
  • 2,4-Dichloro-1-nitrobenzene

Comparison: 2,3-Dichloro-6-nitrotoluene is unique due to the specific positions of the chlorine and nitro groups, which influence its reactivity and applications. Compared to 2,6-Dichloro-3-nitrotoluene, it has different substitution patterns, leading to variations in chemical behavior and suitability for specific applications.

Properties

IUPAC Name

1,2-dichloro-3-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZYIDMRRKTXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289750
Record name 1,2-Dichloro-3-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186393-28-2
Record name 1,2-Dichloro-3-methyl-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186393-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-3-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

208 mmole concentrated nitric acid and 270 mmole concentrated sulfuric acid were mixed and cooled to ambient temperature. 200 mmole 2,3-dichlorotoluene was added to a reaction flask and was cooled in an ice-water bath. The acid mixture was added slowly with stirring to the dichlorotoluene keeping the dichlorotoluene in the ice-water bath. After all the acid had been added, the mixture in the ice-water bath was stirred for about 10 minutes. A drying tube was attached to the reaction flask and the reaction mixture warmed to ambient temperature. The reaction mixture was heated at 50° C. with stirring for three hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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